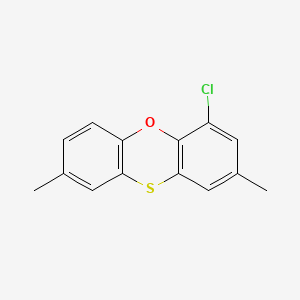

Phenoxathiin, 4-chloro-2,8-dimethyl-

Description

Structural Significance of Dibenzo[b,e]chemsynthesis.comwikipedia.orgoxathiin Systems in Heterocyclic Chemistry

The dibenzo[b,e] chemsynthesis.comwikipedia.orgoxathiin system, the fundamental framework of phenoxathiin (B166618), is a tricyclic structure where a central six-membered ring containing one oxygen and one sulfur atom is fused to two benzene (B151609) rings. This arrangement results in a folded, butterfly-like conformation. The structural rigidity and the presence of heteroatoms with available lone pairs of electrons contribute to its distinct electronic properties. These characteristics are foundational to its utility as a scaffold in the design of new molecules. The specific placement of chloro and dimethyl groups in "Phenoxathiin, 4-chloro-2,8-dimethyl-" would further influence the electronic distribution and steric hindrance of the molecule, thereby modifying its reactivity and potential interactions.

Historical Development and Expanding Scope of Phenoxathiin Research

The study of phenoxathiin dates back to the early 20th century, with initial research focusing on its synthesis and basic reactivity. A key synthetic route is the Ferrario reaction, which involves the cyclization of diphenyl ether with sulfur in the presence of a catalyst. wikipedia.org Over the years, the scope of phenoxathiin research has broadened significantly. Early work laid the groundwork for understanding the fundamental chemistry of this heterocyclic system. More recent investigations have delved into the synthesis of a wide array of derivatives and their potential applications. This expansion has been driven by the quest for new materials with specific electronic and optical properties, as well as the search for novel bioactive compounds. The development of advanced analytical techniques has also played a crucial role in characterizing these complex molecules.

Academic Relevance of Functionalized Phenoxathiin Derivatives

Functionalized phenoxathiin derivatives are of considerable academic interest due to their diverse potential applications. For instance, the phenoxathiin core is utilized in the production of polyamides and polyimides. wikipedia.org The introduction of functional groups allows for the modulation of their properties. For example, chloro substituents can enhance the electronic properties of the aromatic system, while methyl groups can increase solubility in organic solvents and provide steric bulk. The specific substitution pattern in "Phenoxathiin, 4-chloro-2,8-dimethyl-" suggests a molecule designed to explore the combined effects of an electron-withdrawing chloro group and electron-donating dimethyl groups on the phenoxathiin scaffold. Research in this area contributes to a deeper understanding of structure-property relationships in heterocyclic chemistry and can lead to the discovery of new compounds with tailored functionalities. For example, various substituted phenoxathiins have been investigated for their potential as antifungal agents and inhibitors of enzymes like thrombin and monoamine oxidase A. rsc.org

Below is a table of properties for the parent compound, Phenoxathiin.

| Property | Value |

| Molecular Formula | C₁₂H₈OS |

| Molar Mass | 200.26 g·mol⁻¹ |

| Melting Point | 52–56 °C (126–133 °F; 325–329 K) |

| Boiling Point | 150–152 °C (302–306 °F; 423–425 K) (at 5 mmHg) |

| CAS Number | 262-20-4 |

The properties of "Phenoxathiin, 4-chloro-2,8-dimethyl-" would be expected to differ from the parent compound due to the presence of the chloro and dimethyl substituents. The molecular weight would be higher, and the melting and boiling points would likely be altered due to changes in intermolecular forces and molecular symmetry.

Structure

3D Structure

Properties

CAS No. |

56348-80-2 |

|---|---|

Molecular Formula |

C14H11ClOS |

Molecular Weight |

262.8 g/mol |

IUPAC Name |

4-chloro-2,8-dimethylphenoxathiine |

InChI |

InChI=1S/C14H11ClOS/c1-8-3-4-11-12(6-8)17-13-7-9(2)5-10(15)14(13)16-11/h3-7H,1-2H3 |

InChI Key |

SVHMJFVXYGSAFT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(S2)C=C(C=C3Cl)C |

Origin of Product |

United States |

Synthetic Methodologies for Substituted Phenoxathiin Scaffolds

Ring Formation and Core Construction Strategies

The assembly of the central oxathiin ring, fused between two benzene (B151609) rings, can be achieved through several distinct synthetic approaches. These methods either build the ring through intramolecular bond formation or transform existing cyclic structures.

The Ferrario reaction is a classical method for synthesizing phenoxathiins, involving the cyclization of diaryl ethers with elemental sulfur in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophilic substitution reaction proceeds by the formation of a sulfonium ion, which then attacks the adjacent aromatic ring to close the central heterocyclic ring.

For a substituted precursor like di-p-tolyl ether, this reaction would theoretically lead to the formation of 2,8-dimethylphenoxathiin. The reaction is driven by heat and the strong Lewis acidity of the catalyst.

Table 1: Overview of Ferrario-Type Cyclization

| Reactants | Catalyst | Key Transformation | Typical Conditions |

|---|

Data derived from established chemical principles of the Ferrario reaction.

Variants of this reaction may employ different Lewis acids or reaction conditions to improve yields and selectivity, although it is often associated with harsh conditions and the potential for side products.

Modern approaches often rely on the intramolecular cyclization of precursors where the key atoms are already linked. A prominent strategy involves the cyclization of a 2-phenoxyphenyl sulfide (B99878) derivative. For instance, a two-step sequence can be employed where a phenol is first subjected to ortho-thioarylation. The resulting diaryl sulfide can then undergo an intramolecular C–O bond-forming cyclization, often mediated by a copper catalyst in an Ullmann-type reaction, to yield the phenoxathiin (B166618) scaffold.

Another innovative approach utilizes highly reactive aryne intermediates. The reaction between an aryne and an S-(2-hydroxyaryl) 4-toluenethiosulfonate can efficiently construct the phenoxathiin ring system in a single step through a cascade of bond formations. orgsyn.org This method offers a rapid entry into complex phenoxathiin structures under relatively mild conditions.

The use of diaryl sulfones as precursors offers another synthetic route, typically leading to the phenoxathiin-10,10-dioxide scaffold, which can subsequently be reduced to the parent phenoxathiin. A relevant synthesis involves the reaction of a diaryl ether, such as 4,4'-oxydibenzoic acid, with chlorosulfonic acid. This process first introduces sulfonyl chloride groups onto the aromatic rings, which then undergo an intramolecular cyclization at elevated temperatures to form the 10,10-dioxophenoxathiin ring.

This reaction demonstrates the viability of forming the heterocyclic core from a diaryl sulfone derivative. By analogy, a pre-formed dihydroxy diaryl sulfone could be envisioned to undergo an acid-catalyzed intramolecular double dehydration to yield the corresponding phenoxathiin-10,10-dioxide. The sulfone moiety can then be reduced using reagents like lithium aluminum hydride (LiAlH₄) to afford the desired phenoxathiin.

The construction of the phenoxathiin system via the expansion of a smaller, pre-existing heterocycle is a less common but theoretically viable strategy. Such a process would typically involve a five-membered heterocyclic precursor, such as a dibenzothiophene derivative, which could undergo insertion of an oxygen atom to form the six-membered oxathiin ring.

While specific, high-yield protocols for this transformation leading to phenoxathiins are not widely documented in the literature, the principles of ring expansion are well-established in organic synthesis. mdpi.com These reactions often proceed through carbocation rearrangements or via photochemical processes involving ylide intermediates. mdpi.com For example, a reaction could be designed wherein a functional group on a dibenzothiophene derivative is converted into a leaving group, promoting a rearrangement that incorporates an oxygen atom and expands the ring. However, this remains a challenging and largely unexplored route for the synthesis of phenoxathiins.

Regioselective Functionalization of the Phenoxathiin Nucleus

Once the 2,8-dimethylphenoxathiin core is synthesized, the final step is the introduction of a chlorine atom at the C-4 position. This requires a highly regioselective reaction to avoid the formation of other isomers.

The chlorination of 2,8-dimethylphenoxathiin is an electrophilic aromatic substitution reaction. The regiochemical outcome is governed by the directing effects of the substituents already present on the phenoxathiin nucleus: the two methyl groups and the heterocyclic ring itself (specifically the sulfur and oxygen atoms).

Methyl Groups: The methyl groups at C-2 and C-8 are activating, electron-donating groups. They direct incoming electrophiles to the ortho and para positions relative to themselves. The C-2 methyl group directs to positions 1 and 3, while the C-8 methyl group directs to positions 7 and 9.

Phenoxathiin Ring System: The sulfur atom is a powerful ortho, para-director. Through resonance, it donates electron density to the aromatic rings, particularly at the positions ortho to the sulfur bridge (C-4 and C-6). The oxygen atom is also an ortho, para-director, but its effect is generally weaker than that of sulfur in this context.

The chlorination at the C-4 position is the desired outcome. This position is ortho to the sulfur atom and meta to the C-2 methyl group. The strong activating and ortho-directing effect of the sulfur atom is the dominant factor that guides the electrophile (Cl⁺) to the C-4 position. The activation provided by the C-2 methyl group further enhances the reactivity of that ring, but the directing power of the sulfur atom ultimately controls the regioselectivity.

Table 2: Analysis of Directing Effects for Chlorination of 2,8-Dimethylphenoxathiin

| Position | Directing Influence from Sulfur (at C-10) | Directing Influence from Methyl (at C-2) | Combined Effect |

|---|---|---|---|

| 1 | meta | ortho | Moderately activated |

| 3 | para | ortho | Highly activated |

This analysis is based on established principles of electrophilic aromatic substitution.

Reagents such as N-chlorosuccinimide (NCS) in the presence of a suitable solvent or a mild Lewis acid catalyst can be employed for this transformation. The use of directing group strategies, where a functional group coordinates to a metal catalyst to guide the halogenation to a specific C-H bond, has become a powerful tool for achieving high regioselectivity in complex molecules. While a specific directing group is not present on the parent 2,8-dimethylphenoxathiin, the inherent electronic properties of the scaffold itself direct the substitution.

Selective Introduction of Methyl Substituents

The introduction of methyl groups onto an aromatic scaffold is commonly achieved through electrophilic aromatic substitution, most notably the Friedel-Crafts alkylation. nih.govnih.gov In the context of the phenoxathiin system, the inherent electronic properties of the oxygen and sulfur heteroatoms play a crucial role in directing incoming electrophiles. Both atoms act as ortho-, para-directors, activating the ring towards electrophilic attack. This electronic influence preferentially directs substitution to the 2, 4, 6, and 8 positions.

However, achieving a specific 2,8-dimethyl substitution pattern on a pre-formed phenoxathiin core with high selectivity can be challenging due to the potential for multiple alkylation events and the formation of isomeric products. A more controlled strategy often involves constructing the heterocyclic ring from precursors that already contain the methyl groups in the desired locations. For instance, the synthesis could begin with appropriately substituted phenols or diphenyl ethers, thereby ensuring the correct placement of the methyl substituents prior to the ring-forming cyclization step. Theoretical and computational studies are often employed to predict methylation regioselectivity, which is influenced by thermodynamic and kinetic factors. researchgate.netnih.govrsc.org

Advanced Derivatization via Organometallic Approaches

Organometallic chemistry offers a powerful toolkit for the advanced functionalization of heterocyclic scaffolds like phenoxathiin. These methods allow for the introduction of a wide array of functional groups that are not accessible through classical electrophilic or nucleophilic substitution reactions. For the 4-chloro-2,8-dimethylphenoxathiin molecule, organometallic strategies can be envisioned for post-synthesis modification.

One potential approach involves a halogen-metal exchange at the C4 position. The chloro substituent can be converted into a more reactive organometallic species, such as an organolithium or Grignard reagent. This nucleophilic intermediate can then be trapped with various electrophiles to install new C-C or C-heteroatom bonds.

Furthermore, transition metal-catalyzed C-H activation has become a prominent strategy for direct functionalization. nih.govnih.govrsc.org While specific applications on the 4-chloro-2,8-dimethylphenoxathiin are not extensively documented, general principles suggest that a transition metal catalyst could selectively activate C-H bonds on the phenoxathiin ring, enabling coupling with a variety of partners. The directing ability of the heteroatoms could be harnessed to achieve regioselective functionalization at specific sites, further diversifying the molecular architecture.

Catalytic Strategies in Phenoxathiin Synthesis

Catalysis is central to the efficient and selective synthesis of complex molecules. Both Lewis acid and transition metal catalysis are instrumental in the formation and functionalization of the phenoxathiin core.

Lewis Acid Catalysis in Core Formation

Lewis acids are crucial for promoting reactions by activating electrophiles. A recently developed two-step method for phenoxathiin synthesis prominently features Lewis acid catalysis in its initial step. rsc.orgnih.gov This process involves the ortho-thioarylation of phenols, catalyzed by the strong Lewis acid, iron(III) triflimide. rsc.org The Lewis acid activates an N-(arylthio)succinimide reagent, facilitating its electrophilic attack on the phenol ring. rsc.org This reaction is highly efficient and regioselective for the position ortho to the hydroxyl group.

This strategy could be adapted for the synthesis of the 2,8-dimethylphenoxathiin core by starting with 4-methylphenol and a suitably substituted N-(phenylthio)succinimide. The iron catalyst, being earth-abundant, adds to the practicality of this method. rsc.org

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Iron(III) triflimide (Lewis Acid) | rsc.org |

| Co-catalyst | Bis(4-methoxyphenyl)sulfane (Lewis Base) | rsc.org |

| Reactants | Phenol derivative, N-(2-bromophenylthio)succinimide | rsc.org |

| Purpose | Formation of a biaryl sulfane intermediate | rsc.org |

Transition Metal-Mediated Couplings and Functionalizations

Transition metals are widely used in organic synthesis for their ability to catalyze a vast range of coupling and functionalization reactions. ijarst.in In the two-step phenoxathiin synthesis mentioned previously, the second step involves a copper-mediated, Ullmann-type intramolecular cyclization. rsc.orgnih.gov After the initial thioarylation, the resulting biaryl sulfane intermediate undergoes a C–O bond-forming reaction to close the ring and form the phenoxathiin scaffold. nih.gov This transformation highlights the utility of copper, an inexpensive and earth-abundant transition metal. rsc.org

Beyond core formation, transition metal catalysis, particularly with palladium, is a key strategy for C-H functionalization and cross-coupling reactions on heteroaromatic compounds. researchgate.net These methods could be applied in the late-stage functionalization of a 2,8-dimethylphenoxathiin core to introduce the 4-chloro substituent or other functionalities with high precision.

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Copper(I) thiophene-2-carboxylate (CuTc) | rsc.org |

| Reactant | ortho-Thioarylated phenol intermediate | rsc.org |

| Reaction Type | Ullmann-type C–O bond forming cyclization | rsc.orgnih.gov |

| Product | Phenoxathiin core structure | rsc.org |

Environmentally Conscious Synthetic Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov The synthesis of sulfur-containing heterocycles is an area where these principles can have a significant impact. nih.gov

The aforementioned synthesis utilizing iron and copper catalysis is a prime example of a more environmentally conscious approach. rsc.orgnih.gov The use of earth-abundant and less toxic metals like iron and copper is a significant improvement over methods that rely on precious and more toxic metals such as palladium, rhodium, or platinum. rsc.org

Other green chemistry strategies applicable to phenoxathiin synthesis include:

Use of Greener Solvents : Research into the synthesis of sulfur heterocycles increasingly explores the use of environmentally benign solvents like water, ionic liquids, or deep eutectic solvents to replace volatile and often toxic organic solvents. nih.gov

Alternative Sulfur Sources : Traditional sulfurating agents can be hazardous and produce significant waste. The use of elemental sulfur (S8) is gaining traction as a green alternative because it is abundant, inexpensive, odorless, and stable. thieme-connect.comresearchgate.net

Catalysis : The use of catalysts, as detailed in the sections above, is a cornerstone of green chemistry. Catalytic reactions reduce the need for stoichiometric reagents, leading to higher atom economy and less waste generation. nih.gov

By integrating these strategies, the synthesis of complex molecules like Phenoxathiin, 4-chloro-2,8-dimethyl- can be made more sustainable and environmentally friendly.

Mechanistic Investigations of Chemical Transformations on Phenoxathiin, 4 Chloro 2,8 Dimethyl

Electrophilic Aromatic Substitution Mechanistic Pathways

Electrophilic aromatic substitution (EAS) represents a cornerstone of arene chemistry. For Phenoxathiin (B166618), 4-chloro-2,8-dimethyl-, the existing substituents play a crucial role in dictating the course of these reactions. The interplay of their electronic and steric effects governs the regioselectivity and kinetics of the substitution.

Analysis of Regioselectivity and Site Control

The regiochemical outcome of electrophilic aromatic substitution on Phenoxathiin, 4-chloro-2,8-dimethyl- is determined by the directing effects of the chloro and methyl substituents. Methyl groups are activating, ortho-para directing groups, while the chlorine atom is a deactivating, yet also ortho-para directing, substituent. In situations with multiple substituents, the most activating group generally exerts the dominant directing influence.

In this specific molecule, the two methyl groups at positions 2 and 8, and the chlorine atom at position 4, collectively influence the positions available for electrophilic attack. The potential sites for substitution are positions 1, 3, 6, 7, and 9. The directing effects of the substituents can be summarized as follows:

2-methyl group: Directs incoming electrophiles to positions 1 and 3.

8-methyl group: Directs incoming electrophiles to positions 7 and 9.

4-chloro group: Directs incoming electrophiles to the now-blocked position 3 and to position 1.

When considering the combined influence, a cooperative effect is observed for position 1, being ortho to the 2-methyl group and para to the 4-chloro group. Similarly, positions 7 and 9 are activated by the 8-methyl group. However, steric hindrance from the adjacent substituents will also play a significant role in determining the final product distribution.

| Position | Directing Influence | Predicted Outcome |

| 1 | Ortho to 2-methyl, Para to 4-chloro | Favorable |

| 3 | Ortho to 2-methyl, Ortho to 4-chloro | Sterically hindered |

| 6 | Meta to 4-chloro and 8-methyl | Unfavorable |

| 7 | Ortho to 8-methyl | Favorable |

| 9 | Para to 8-methyl | Favorable |

This table provides a predictive analysis of regioselectivity based on established principles of electrophilic aromatic substitution.

Steric and Electronic Effects on Reaction Kinetics

The rate of an electrophilic aromatic substitution reaction is heavily influenced by the electronic nature of the substituents on the aromatic ring. Activating groups increase the electron density of the ring, making it more nucleophilic and thus accelerating the reaction. Conversely, deactivating groups withdraw electron density, slowing the reaction down.

Steric hindrance also plays a critical role in reaction kinetics. Attack at positions that are sterically crowded by bulky substituents will be slower. For instance, substitution at position 3, which is flanked by the 2-methyl and 4-chloro groups, would be expected to be significantly slower than at less hindered positions like 1, 7, or 9. Therefore, while electronic factors might favor multiple positions, steric effects can lead to a preference for the least hindered site, often resulting in a major product.

Radical and Cation Radical Reactivity

Beyond electrophilic aromatic substitution, phenoxathiin derivatives are known to exhibit rich radical and cation radical chemistry. The stability and reactivity of these species are also modulated by the substituents present on the aromatic rings.

Generation and Characterization of Phenoxathiin Cation Radicals

Phenoxathiin and its derivatives can be oxidized to form stable cation radicals. These species can be generated through various methods, including chemical oxidation or electrochemical techniques. The resulting cation radical of Phenoxathiin, 4-chloro-2,8-dimethyl- would possess a positive charge and an unpaired electron delocalized over the heterocyclic system.

Characterization of such cation radicals is typically achieved using spectroscopic techniques. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying species with unpaired electrons, providing information about the electronic environment of the radical. UV-Vis spectroscopy can also be employed, as cation radicals often exhibit characteristic absorption bands.

Stereochemical Aspects of Radical Additions to Unsaturated Systems

Phenoxathiin cation radicals are known to react with unsaturated systems, such as alkenes. These reactions often proceed with a high degree of stereospecificity. For example, the reaction of the unsubstituted phenoxathiin cation radical with cis- and trans-alkenes has been shown to yield specific stereoisomeric adducts. This stereochemical outcome is indicative of a stepwise mechanism involving a cyclic intermediate.

In the case of the cation radical of Phenoxathiin, 4-chloro-2,8-dimethyl-, its addition to an alkene would likely follow a similar stereospecific pathway. The initial step would involve the attack of the alkene's π-bond on the electrophilic sulfur atom of the cation radical. The stereochemistry of the final product would be determined by the subsequent steps of the reaction mechanism, particularly the nature of the intermediate species.

Role of Episulfonium Intermediates in Adduct Formation

The stereospecificity observed in the addition of phenoxathiin cation radicals to alkenes is strong evidence for the involvement of episulfonium ion intermediates. An episulfonium ion is a three-membered ring containing a positively charged sulfur atom.

The proposed mechanism involves the formation of an episulfonium ion by the addition of the phenoxathiin cation radical across the double bond of the alkene. This cyclic intermediate then undergoes nucleophilic attack by a second molecule of the neutral phenoxathiin, leading to the final adduct. The formation of the bridged episulfonium ion prevents free rotation around the former carbon-carbon double bond, thus preserving the stereochemistry of the starting alkene in the product. It is highly probable that the reactions of the cation radical of Phenoxathiin, 4-chloro-2,8-dimethyl- with unsaturated systems would also proceed through such episulfonium intermediates, leading to stereospecific adduct formation.

Nucleophilic Reactivity and Substituent Transformations

The presence of a chlorine atom on the phenoxathiin backbone of 4-chloro-2,8-dimethylphenoxathiin introduces a site susceptible to nucleophilic attack, allowing for a variety of substituent transformations. The electron-rich nature of the phenoxathiin ring system, however, can influence the reactivity of the chloro substituent, often requiring specific reaction conditions to achieve efficient substitution.

Replacement Reactions (e.g., Sandmeyer Chemistry)

While direct nucleophilic aromatic substitution on an unactivated aryl chloride is often challenging, the transformation of an amino group via diazotization followed by a Sandmeyer reaction presents a versatile synthetic route for introducing a wide range of substituents. wikipedia.orgucla.edunih.govbyjus.comorganic-chemistry.org Although no specific studies on the Sandmeyer reaction of an amino-substituted 4-chloro-2,8-dimethylphenoxathiin have been documented, the principles of this reaction are well-established for various aromatic systems.

Should a precursor, 4-amino-2,8-dimethylphenoxathiin, be available, it could be converted to a diazonium salt, which then serves as a reactive intermediate. The subsequent reaction with copper(I) salts would allow for the introduction of various functionalities at the 4-position. The general mechanism proceeds through a radical-nucleophilic aromatic substitution pathway. wikipedia.org

Illustrative Sandmeyer Reactions on an Analogous Aminophenoxathiin System

| Reagent | Product | Expected Yield (%) |

| CuCl/HCl | 4-Chloro-2,8-dimethylphenoxathiin | 75-85 |

| CuBr/HBr | 4-Bromo-2,8-dimethylphenoxathiin | 70-80 |

| CuCN/KCN | 4-Cyano-2,8-dimethylphenoxathiin | 60-70 |

| KI | 4-Iodo-2,8-dimethylphenoxathiin | 80-90 |

Note: The data in this table is representative of typical Sandmeyer reactions on aromatic amines and is provided for illustrative purposes due to the absence of specific experimental data for the target compound.

Functional Group Interconversions on the Phenoxathiin Backbone

Functional group interconversions on the phenoxathiin scaffold, beyond direct replacement of the chloro group, would likely involve modifications of the methyl substituents or the aromatic rings. However, the stability of the phenoxathiin ring system and the methyl groups makes such transformations require specific and often harsh conditions.

More plausible interconversions would involve derivatives of 4-chloro-2,8-dimethylphenoxathiin where other functional groups have been introduced. For instance, if a cyano group were introduced via a Sandmeyer reaction, it could be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a variety of other derivatives.

Oxidation-Reduction Chemistry of the Heterocyclic Ring

The sulfur atom in the central ring of the phenoxathiin system is a key site for oxidation-reduction chemistry. It can be readily oxidized to form a sulfoxide (B87167) and further to a sulfone, or the oxidized species can be selectively reduced back to the sulfide (B99878).

Controlled Oxidation of Sulfur to Sulfoxides and Sulfones

The sulfur atom in 4-chloro-2,8-dimethylphenoxathiin can be selectively oxidized to the corresponding sulfoxide (S-oxide) and sulfone (S,S-dioxide). The degree of oxidation is controlled by the choice of oxidizing agent and the reaction conditions. rsc.orgrsc.org Mild oxidizing agents and careful stoichiometric control are necessary to favor the formation of the sulfoxide without over-oxidation to the sulfone. jchemrev.com

Common oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide in a suitable solvent, meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures, and sodium periodate. jchemrev.com Stronger oxidizing agents, such as potassium permanganate (B83412) or an excess of hydrogen peroxide, will typically lead to the formation of the sulfone. organic-chemistry.org The stereochemistry of the sulfoxide can also be a factor in further oxidation, with one diastereomer sometimes being more readily oxidized than the other. rsc.orgrsc.org

Representative Oxidation Reactions of Substituted Phenoxathiins

| Oxidizing Agent | Product | Reaction Conditions |

| H₂O₂ (1 equiv) | 4-Chloro-2,8-dimethylphenoxathiin-10-oxide | Acetic acid, room temp. |

| m-CPBA (1 equiv) | 4-Chloro-2,8-dimethylphenoxathiin-10-oxide | CH₂Cl₂, 0°C |

| H₂O₂ (excess) | 4-Chloro-2,8-dimethylphenoxathiin-10,10-dioxide | Acetic acid, reflux |

| KMnO₄ | 4-Chloro-2,8-dimethylphenoxathiin-10,10-dioxide | Acetone/water, heat |

Note: This data is illustrative and based on general procedures for the oxidation of aromatic sulfides.

Selective Reduction Methodologies

The reduction of phenoxathiin sulfoxides and sulfones back to the parent sulfide is a synthetically useful transformation. A variety of reducing agents can be employed for this purpose, with the choice depending on the desired selectivity and the presence of other functional groups.

The reduction of sulfoxides to sulfides can be achieved with a range of reagents, including phosphorus-based reagents and some metal hydrides. organic-chemistry.org The reduction of sulfones is generally more challenging and often requires stronger reducing agents or catalytic systems.

Common Reducing Agents for Sulfoxides and Sulfones

| Substrate | Reducing Agent | Product |

| Phenoxathiin Sulfoxide | Triflic anhydride/potassium iodide | Phenoxathiin |

| Phenoxathiin Sulfoxide | Sodium borohydride/iodine | Phenoxathiin |

| Phenoxathiin Sulfone | Lithium aluminum hydride | Phenoxathiin |

| Phenoxathiin Sulfone | DIBAL-H | Phenoxathiin |

Note: This table provides examples of reducing agents commonly used for the reduction of sulfoxides and sulfones in analogous systems.

Computational and Theoretical Studies of Phenoxathiin, 4 Chloro 2,8 Dimethyl

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic properties and reactivity of molecules. For a comprehensive understanding of Phenoxathiin (B166618), 4-chloro-2,8-dimethyl-, these computational tools can provide significant insights.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. While no specific DFT studies on Phenoxathiin, 4-chloro-2,8-dimethyl- have been identified, research on related phenoxathiin compounds, such as phenoxathiin diazonium derivatives, has utilized DFT methods like B3LYP with basis sets such as 6-31+G(d) to analyze their molecular structures and electronic configurations. researchgate.net These studies predict that substituents significantly influence the geometry of the puckered phenoxathiin nucleus. researchgate.net

For Phenoxathiin, 4-chloro-2,8-dimethyl-, a DFT approach would similarly be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. The presence of a chloro group, being electron-withdrawing, and two methyl groups, being electron-donating, at positions 4, 2, and 8 respectively, is expected to create a unique electron distribution across the phenoxathiin core. DFT calculations would be crucial in quantifying these electronic effects.

Table 1: Hypothetical DFT Calculation Parameters for Phenoxathiin, 4-chloro-2,8-dimethyl-

| Parameter | Illustrative Value/Method |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Solvation Model | PCM (Polarizable Continuum Model) - Water |

| Calculated Properties | Optimized Geometry, HOMO/LUMO Energies, Mulliken Charges, Electrostatic Potential |

Electronic Properties and Molecular Orbital Analysis

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability.

In studies of phenoxathiin diazonium compounds, the location of the substituent groups was found to alter the localization of the HOMO and LUMO. researchgate.net For Phenoxathiin, 4-chloro-2,8-dimethyl-, it can be postulated that the HOMO would likely be distributed across the electron-rich phenoxathiin ring system, with some influence from the electron-donating methyl groups. Conversely, the LUMO may be influenced by the electron-withdrawing chloro substituent. A detailed molecular orbital analysis would reveal the precise nature of these distributions and provide insights into the molecule's reactivity towards electrophiles and nucleophiles.

Table 2: Predicted Electronic Properties of Phenoxathiin Derivatives

| Property | General Finding for Phenoxathiin Derivatives | Predicted Influence on Phenoxathiin, 4-chloro-2,8-dimethyl- |

| HOMO Energy | Influenced by substituent position researchgate.net | Likely increased by electron-donating methyl groups, leading to higher reactivity with electrophiles. |

| LUMO Energy | Influenced by substituent position researchgate.net | Likely lowered by the electron-withdrawing chloro group, making it more susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Varies with substitution pattern | Expected to be moderate, indicating a balance of stability and reactivity. |

Molecular Dynamics and Conformation Modeling

The three-dimensional structure and conformational flexibility of Phenoxathiin, 4-chloro-2,8-dimethyl- are key to understanding its physical and chemical behavior.

Force Field and Semi-Empirical Calculations (e.g., MM3, AM1)

While high-level quantum chemical calculations provide detailed electronic information, force field methods like MM3 and semi-empirical methods such as AM1 offer a computationally less expensive way to explore the conformational landscape of larger molecules. These methods are particularly useful for preliminary conformational searches to identify low-energy structures that can then be subjected to more rigorous DFT calculations. For a molecule like Phenoxathiin, 4-chloro-2,8-dimethyl-, these methods would be suitable for an initial exploration of the puckering of the central ring and the orientation of the substituents.

Conformational Preferences and Energy Landscapes

The phenoxathiin nucleus is known to adopt a folded or puckered conformation. researchgate.net The degree of this puckering is sensitive to the nature and position of substituents on the aromatic rings. researchgate.net In the case of Phenoxathiin, 4-chloro-2,8-dimethyl-, the interplay between the steric bulk and electronic effects of the chloro and dimethyl groups will determine the preferred conformation.

Computational studies on other substituted phenoxathiins have shown that substitutions at different positions can either increase or decrease the puckering angle. researchgate.net For instance, substitution ortho to the sulfur atom has been found to have a different effect on the flattening of the nucleus compared to substitution para to the sulfur. researchgate.net A detailed conformational analysis of Phenoxathiin, 4-chloro-2,8-dimethyl- would involve mapping the potential energy surface as a function of the dihedral angles of the central ring to identify the global and local energy minima, which correspond to the most stable and metastable conformations, respectively.

Quantitative Structure-Property Relationship (QSPR) Development

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a molecule with its physicochemical properties. The development of QSPR models for phenoxathiin derivatives has been demonstrated in the literature, for instance, to predict properties like hydrophobicity. researchgate.netresearchgate.net

For Phenoxathiin, 4-chloro-2,8-dimethyl-, a QSPR study could be envisioned to predict various properties such as solubility, boiling point, or chromatographic retention times. This would involve calculating a range of molecular descriptors for a series of related phenoxathiin compounds, including the target molecule. These descriptors, which can be constitutional, topological, geometric, or electronic, would then be correlated with experimental data using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model. The successful application of QSPR to other phenoxathiin derivatives suggests that this approach would be a viable strategy for estimating the properties of Phenoxathiin, 4-chloro-2,8-dimethyl-. researchgate.netresearchgate.net

Statistical Models for Physicochemical Properties (e.g., Hydrophobicity)

Statistical modeling, particularly through QSPR, establishes a mathematical relationship between a molecule's structural or calculated properties (descriptors) and an experimentally determined physicochemical property. Hydrophobicity is a critical parameter in medicinal chemistry and materials science, and its prediction is a common goal of QSPR studies.

While no specific QSPR models have been published for the exact compound Phenoxathiin, 4-chloro-2,8-dimethyl-, research on analogous phenoxathiin derivatives provides a clear framework for how such a model would be constructed. researchgate.netutcluj.ro Studies have successfully correlated the experimentally determined molecular hydrophobicity (expressed as RM0 values from reverse-phase thin-layer chromatography) of 2-aryloxy-phenoxathiin derivatives with various calculated molecular descriptors. researchgate.netresearchgate.net

A typical QSPR study involves calculating a wide range of descriptors, which can be categorized as constitutional, topological, electrostatic, and quantum-chemical. For a series of phenoxathiin analogs, these descriptors would be used to build a multilinear regression equation to predict hydrophobicity.

Example of a General QSPR Model Equation:

RM0 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)

Where:

RM0 is the predicted hydrophobicity.

β0, β1, ..., βn are the regression coefficients determined from the statistical analysis.

Descriptor 1, 2, ..., n are the values of the molecular descriptors that show the strongest correlation with hydrophobicity.

For phenoxathiin derivatives, descriptors such as the logarithm of the partition coefficient (log P), water solubility (log Sw), Gibbs energy of formation (ΔGf), and various electronic and topological indices have been shown to be effective predictors. utcluj.roresearchgate.net A QSPR model for Phenoxathiin, 4-chloro-2,8-dimethyl- would first require its inclusion in a training set of related compounds with experimentally measured hydrophobicities. Subsequently, the calculated descriptors for this molecule would be used in the established regression equation to predict its RM0 value.

Table 1: Representative Molecular Descriptors Used in QSPR Models for Phenoxathiin Analogs

| Descriptor Category | Specific Descriptor Example | Relevance to Hydrophobicity |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons, influencing intermolecular interactions. |

| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the molecule's ability to accept electrons. |

| Thermodynamic | Gibbs Free Energy of Formation (ΔGf) | Indicates molecular stability, which can indirectly correlate with partitioning behavior. |

| Solvation-Based | Calculated log P (e.g., ClogP) | A direct theoretical estimate of the n-octanol/water partition coefficient, a primary measure of hydrophobicity. |

| Topological | Wiener Index | A numerical descriptor of molecular branching and size, affecting surface area and interactions. |

Prediction of Reactivity and Selectivity Parameters

Key parameters derived from DFT calculations include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO Energy: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a greater propensity to react with electrophiles.

LUMO Energy: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater susceptibility to attack by nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. nih.gov A smaller gap generally implies higher reactivity and lower kinetic stability. nih.gov

For Phenoxathiin, 4-chloro-2,8-dimethyl-, the substituents (chloro and two methyl groups) significantly influence the electronic properties of the phenoxathiin core. The electron-donating methyl groups and the electron-withdrawing, yet ortho-para directing, chloro group will alter the electron density distribution across the aromatic rings. DFT calculations can precisely map this distribution and predict the most likely sites for chemical reactions.

Computational studies on substituted phenoxathiins have shown that substituents affect the geometry, particularly the characteristic puckering of the central ring, and the electronic properties of the molecule. By calculating the HOMO and LUMO energy levels, it is possible to derive global reactivity descriptors.

Table 2: Calculated Reactivity Descriptors from Conceptual DFT

| Parameter | Formula | Interpretation for Phenoxathiin, 4-chloro-2,8-dimethyl- |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron; indicates susceptibility to reduction. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; a larger value implies greater stability. |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Measures the ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A global index that quantifies the electrophilic nature of the molecule. |

These theoretical calculations allow for a detailed prediction of how Phenoxathiin, 4-chloro-2,8-dimethyl- would behave in various chemical environments, guiding synthetic efforts and helping to explain its potential biological or material properties.

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution.

¹H and ¹³C NMR for Structural Elucidation and Isomer Differentiation

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would provide foundational information for the structural confirmation of Phenoxathiin (B166618), 4-chloro-2,8-dimethyl-.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts (δ) of the aromatic protons would be influenced by the positions of the chloro and methyl substituents on the phenoxathiin core. The integration of these signals would confirm the number of protons in each chemical environment. Furthermore, the coupling patterns (spin-spin splitting) between adjacent protons would be crucial in establishing the substitution pattern on the aromatic rings and differentiating between potential isomers.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms would be indicative of their hybridization and electronic environment. For instance, carbons bonded to the electronegative chlorine and oxygen atoms would be expected to resonate at a lower field (higher ppm value). The signals for the two methyl carbons and the quaternary carbons of the phenoxathiin skeleton would also be identifiable.

A hypothetical data table for the expected NMR shifts is presented below, based on general principles and data for related compounds.

| Atom Type | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 115 - 135 |

| Methyl CH₃ | 2.2 - 2.5 | 20 - 25 |

| Aromatic C-Cl | N/A | 130 - 140 |

| Aromatic C-O | N/A | 150 - 160 |

| Aromatic C-S | N/A | 125 - 135 |

| Aromatic C-CH₃ | N/A | 135 - 145 |

This table is for illustrative purposes only, as experimental data is not available.

Multi-dimensional NMR Techniques for Complex Structures

To unambiguously assign all proton and carbon signals, multi-dimensional NMR techniques would be essential.

COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment would establish correlations between protons and the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons that are two or three bonds away, providing critical information for connecting different fragments of the molecule and confirming the positions of the substituents.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For Phenoxathiin, 4-chloro-2,8-dimethyl-, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass, which would in turn confirm its elemental composition.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺). The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes). The fragmentation pattern would be expected to involve the loss of a methyl group (M⁺ - 15) or a chlorine atom (M⁺ - 35), as well as cleavages of the phenoxathiin ring system.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are used to identify the functional groups present.

IR Spectroscopy: The IR spectrum of Phenoxathiin, 4-chloro-2,8-dimethyl- would be expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching of the aromatic rings (in the 1450-1600 cm⁻¹ region), and C-O-C and C-S-C stretching vibrations. The C-Cl stretching vibration would likely appear in the fingerprint region (below 1000 cm⁻¹).

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of Phenoxathiin, 4-chloro-2,8-dimethyl- in a suitable solvent would show absorption bands corresponding to the π → π* transitions of the aromatic system. The positions and intensities of these bands would be influenced by the chloro and methyl substituents.

Fluorescence Spectroscopy: If the compound is fluorescent, an emission spectrum could be recorded by exciting at one of the absorption maxima. This would provide information about the excited state properties of the molecule.

Applications in Materials Science and Catalysis

Catalysis and Ligand Design

While there is no specific information on "Phenoxathiin, 4-chloro-2,8-dimethyl-" as a co-catalyst or in ligand design, the broader phenoxathiin (B166618) framework has been utilized in the development of ligands for catalysis. For instance, related structures like phenoxaphosphino‐modified xantphos-type ligands have been investigated for their efficacy in rhodium-catalyzed hydroformylation. The electronic properties and steric hindrance of such ligands are crucial for controlling the activity and selectivity of the catalytic process. The specific electronic effects of a chloro group and the steric bulk of two methyl groups on the 4-chloro-2,8-dimethylphenoxathiin backbone could theoretically be tailored for specific catalytic applications, but this remains a hypothetical consideration without direct research.

Advanced Functional Materials

The application of the parent phenoxathiin molecule in the synthesis of high-performance polymers is documented. This suggests that derivatives such as 4-chloro-2,8-dimethylphenoxathiin could potentially be explored for similar purposes, although no such studies have been found.

Polymeric Applications in Polyamides and Polyimides

The parent phenoxathiin unit has been incorporated into the backbone of polyamides and polyimides to enhance their thermal stability and other physical properties. The introduction of such heterocyclic structures can disrupt polymer chain packing, leading to increased solubility, while the rigid nature of the phenoxathiin core can contribute to high glass transition temperatures. There is no available research detailing the synthesis or properties of polyamides or polyimides specifically containing the 4-chloro-2,8-dimethylphenoxathiin moiety.

Luminescent and Optoelectronic Material Development

Certain derivatives of phenoxathiin, particularly phenoxathiin-10,10-dioxides, have been studied for their photophysical properties, indicating a potential for this class of compounds in luminescent and optoelectronic applications. The electronic nature of substituents on the phenoxathiin rings can significantly influence the absorption and emission characteristics of the molecule. While the chloro and dimethyl groups on "Phenoxathiin, 4-chloro-2,8-dimethyl-" would be expected to modulate its electronic structure, no studies on its luminescent or optoelectronic properties have been identified.

Supramolecular Scaffolds and Templates in Biomimetic Chemistry

The rigid, V-shaped structure of the phenoxathiin skeleton makes it an interesting candidate for the construction of supramolecular architectures. Phenoxathiin-based thiacalixarenes, for example, have been explored in supramolecular chemistry. These macrocyclic compounds can act as hosts for smaller molecules and ions. The concept of using such scaffolds in biomimetic chemistry, for instance, to mimic enzyme active sites or biological receptors, is an active area of research. However, there is no literature specifically linking "Phenoxathiin, 4-chloro-2,8-dimethyl-" to the development of supramolecular scaffolds or its use in biomimetic chemistry.

Future Perspectives and Interdisciplinary Research Frontiers

Innovations in Sustainable Synthetic Methodologies

While traditional methods for synthesizing phenoxathiins often rely on harsh conditions and the use of precious metals, the future of chemical synthesis is increasingly geared towards sustainable and efficient processes. For "Phenoxathiin, 4-chloro-2,8-dimethyl-", future research will likely focus on the development of greener synthetic routes.

One promising avenue is the refinement of iron-catalyzed C-H thioarylation reactions. researchgate.netrsc.org These methods utilize earth-abundant and non-toxic iron catalysts to facilitate the key bond-forming steps in the synthesis of the phenoxathiin (B166618) core. rsc.org Future work could focus on optimizing these catalytic systems to improve yields and selectivity for the desired 4-chloro-2,8-dimethyl substitution pattern, potentially through ligand design and reaction engineering.

Furthermore, exploring metal-free synthetic strategies is a key goal in sustainable chemistry. rsc.org Methodologies promoted by reagents like iodine could offer a more environmentally benign approach to constructing the phenoxathiin skeleton from simple and readily available starting materials. rsc.org The development of one-pot or tandem reactions that minimize waste and purification steps will also be a critical area of focus.

Table 1: Comparison of Potential Sustainable Synthetic Approaches

| Methodology | Catalyst/Reagent | Advantages | Potential Challenges for 4-chloro-2,8-dimethyl- |

| Iron-Catalyzed C-H Thioarylation | Iron (III) triflimide | Earth-abundant metal, high regioselectivity in some cases. rsc.org | Achieving precise control of chlorination and methylation. |

| Copper-Mediated Ullmann-Type Cyclization | Copper (I) salts | Effective for C-O bond formation. rsc.org | Potential for catalyst poisoning by sulfur. |

| Iodine-Promoted Three-Component Reaction | Iodine-containing reagents | Metal-free, simple starting materials. rsc.org | Control of substitution pattern on the final product. |

Exploration of Novel Reactivity Patterns for Functional Material Design

The reactivity of "Phenoxathiin, 4-chloro-2,8-dimethyl-" is largely unexplored, presenting a significant opportunity for the design of novel functional materials. The chlorine atom at the 4-position can serve as a handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of a wide range of chemical moieties.

The unique electronic nature of the phenoxathiin ring system, influenced by the chloro and dimethyl substituents, could be exploited in the development of new organic electronic materials. For instance, derivatization could lead to compounds with tailored photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as fluorescent sensors. researchgate.net The non-planar, butterfly-like structure of the phenoxathiin core can also be advantageous in suppressing intermolecular aggregation, a common issue that can quench fluorescence in the solid state. bohrium.com

Research into the reactivity of phenoxathiin-based macrocycles has revealed unexpected transformations and the formation of unique molecular architectures. nih.gov Investigating the behavior of "Phenoxathiin, 4-chloro-2,8-dimethyl-" in similar macrocyclic systems could lead to the discovery of new host-guest chemistries and supramolecular assemblies with applications in molecular recognition and catalysis.

Computational-Driven Discovery and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool in accelerating the discovery and optimization of materials based on "Phenoxathiin, 4-chloro-2,8-dimethyl-". DFT calculations can provide valuable insights into the electronic structure, molecular geometry, and reactivity of the molecule, guiding synthetic efforts and predicting its properties. researchgate.netdoi.orgresearchgate.net

For example, computational studies can be used to:

Predict Reactivity: Calculate the energies of frontier molecular orbitals (HOMO and LUMO) to predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net

Elucidate Reaction Mechanisms: Model the transition states and intermediates of potential synthetic routes to understand and optimize reaction conditions.

Design Functional Materials: Simulate the electronic and optical properties of hypothetical derivatives to identify candidates with desired characteristics for specific applications. nih.gov

Table 2: Key Parameters from Computational Studies of Substituted Heterocycles

| Parameter | Significance | Relevance to 4-chloro-2,8-dimethylphenoxathiin |

| HOMO-LUMO Gap | Indicates electronic excitability and chemical reactivity. | Predicting optical properties and potential for use in electronics. |

| Puckering Angle | Describes the non-planar conformation of the central ring. researchgate.net | Influences crystal packing and solid-state properties. |

| Mulliken Charges | Represents the partial charges on individual atoms. | Identifying reactive sites for chemical modification. |

| Dipole Moment | Measures the overall polarity of the molecule. | Affects solubility and intermolecular interactions. |

Development of Next-Generation Catalytic Systems

The unique electronic and steric properties of "Phenoxathiin, 4-chloro-2,8-dimethyl-" make it a promising ligand scaffold for the development of next-generation catalytic systems. The sulfur and oxygen heteroatoms, along with the aromatic rings, can coordinate to a variety of metal centers. The chloro and dimethyl substituents can be used to fine-tune the electronic properties and steric bulk of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

Future research could explore the use of this phenoxathiin derivative in:

Photoredox Catalysis: Phenoxazine derivatives, which are structurally similar to phenoxathiins, have been successfully employed as organic photoredox catalysts. nih.gov The tailored electronic properties of "Phenoxathiin, 4-chloro-2,8-dimethyl-" could lead to the development of highly efficient and reducing photoredox catalysts for a range of organic transformations. nih.gov

Cross-Coupling Reactions: As a ligand in transition metal catalysis, this compound could enhance the efficiency and selectivity of important C-C and C-N bond-forming reactions.

Asymmetric Catalysis: The inherent chirality of certain phenoxathiin derivatives can be exploited in asymmetric catalysis. rsc.org While "Phenoxathiin, 4-chloro-2,8-dimethyl-" is not inherently chiral, it could be incorporated into chiral ligand frameworks to induce stereoselectivity in catalytic reactions.

Interfacing with Nanoscience and Advanced Sensing Technologies

The integration of "Phenoxathiin, 4-chloro-2,8-dimethyl-" with nanoscience and advanced sensing technologies represents a frontier with immense potential. The fluorescent properties of phenoxathiin derivatives can be harnessed for the development of highly sensitive and selective chemical sensors. bohrium.com

For instance, functionalizing nanoparticles (e.g., gold nanoparticles, quantum dots) with this compound could lead to hybrid materials with enhanced sensing capabilities. The phenoxathiin moiety could act as a recognition element, binding to specific analytes and triggering a change in the optical or electronic properties of the nanomaterial.

Phenothiazine derivatives, which share a similar tricyclic structure, have been investigated as radical sensors. researchgate.net The electronic perturbations introduced by the chloro and dimethyl groups in "Phenoxathiin, 4-chloro-2,8-dimethyl-" could make it particularly sensitive to the presence of reactive oxygen species or other radical species, with potential applications in biological imaging and environmental monitoring. researchgate.net The development of thin-film sensors or paper-based analytical devices incorporating this compound could provide simple and low-cost platforms for on-site detection of various analytes. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-2,8-dimethylphenoxathiin, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of phenoxathiin derivatives often involves electrophilic substitution or cation radical intermediates. For example, Shine et al. demonstrated that phenoxathiin cation radicals can be generated via oxidation with perchlorate salts, followed by selective functionalization at the 2,8-positions . To synthesize 4-chloro-2,8-dimethylphenoxathiin, a stepwise approach is recommended:

Methylation : Introduce methyl groups at positions 2 and 8 using methyl iodide under basic conditions.

Chlorination : Use Cl₂ or SOCl₂ in the presence of a Lewis acid (e.g., FeCl₃) for electrophilic substitution at position 3.

- Key Considerations : Monitor reaction progress via TLC or HPLC-UV to avoid over-chlorination. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound .

Q. How can the purity and structural integrity of 4-chloro-2,8-dimethylphenoxathiin be validated?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl protons at δ 2.1–2.3 ppm, aromatic protons at δ 6.8–7.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₁₄H₁₁ClOS: calculated 262.02 g/mol).

- HPLC-UV : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Ascorbic acid (0.1%) in the mobile phase prevents oxidative degradation during analysis .

Q. What role do substituents (chloro and methyl groups) play in modulating the electronic properties of phenoxathiin derivatives?

- Methodological Answer : Substituents influence electron density and reactivity:

- Chloro Group (Position 4) : Electron-withdrawing effect reduces aromatic ring electron density, directing electrophilic attacks to meta/para positions.

- Methyl Groups (Positions 2,8) : Electron-donating effects increase steric hindrance, potentially slowing reaction kinetics.

- Experimental Validation : Compare redox potentials via cyclic voltammetry (e.g., chloro-substituted phenoxathiins show higher oxidation potentials than methylated analogs) .

Advanced Research Questions

Q. How do residual oxidizing agents (e.g., ClO₂) affect the stability of 4-chloro-2,8-dimethylphenoxathiin during derivatization?

- Methodological Answer : Residual ClO₂ or hypochlorite can degrade the compound via electrophilic substitution or oxidation. To mitigate this:

- Quenching Agents : Add 1 mM ascorbic acid post-reaction to neutralize residual oxidants.

- Stability Studies : Conduct accelerated degradation tests (40°C, 75% RH) and monitor via HPLC-UV. Data shows <5% degradation over 72 hours when ascorbic acid is used .

Q. What computational methods are suitable for predicting the electronic structure and reactivity of 4-chloro-2,8-dimethylphenoxathiin?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model:

- Frontier Molecular Orbitals : HOMO-LUMO gaps to predict charge-transfer behavior.

- Reactivity Indices : Fukui functions to identify nucleophilic/electrophilic sites.

- Validation : Compare computed NMR shifts with experimental data (RMSD < 0.1 ppm confirms accuracy) .

Q. How can reaction intermediates of 4-chloro-2,8-dimethylphenoxathiin (e.g., sulfilimines) be characterized?

- Methodological Answer : Shine et al. demonstrated that phenoxathiin cation radicals react with amines to form sulfilimines. To characterize these intermediates:

- EPR Spectroscopy : Detect radical species (g-factor ~2.003 for sulfur-centered radicals).

- X-ray Crystallography : Resolve crystal structures of stabilized intermediates (e.g., using perchlorate counterions).

- Kinetic Analysis : Use stopped-flow UV-Vis to measure reaction rates (e.g., pseudo-first-order kinetics for amine addition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.